[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxo-benzo[7]annulen-8-yl)chroman-3-yl] 3,4,5-trihydroxybenzoate
Description
Natural Abundance in Camellia sinensis Varieties
Epitheaflagallin 3-O-gallate is a polyphenol found as a minor component in black tea extract. researchgate.netnih.govacs.orgacs.orgmedchemexpress.com The formation of this compound is a result of the enzymatic oxidation of green tea catechins during the fermentation process that transforms green tea into black tea. jst.go.jpnih.gov
Epitheaflagallin 3-O-gallate, along with its precursor epitheaflagallin, is considered a minor polyphenol in black tea extracts. researchgate.netnih.govresearchgate.net Its concentration in black tea can be very low, sometimes less than 0.1% by weight. acs.orgresearchgate.net The presence and quantity of this compound are influenced by the specific processing methods used in black tea production, particularly the enzymatic oxidation steps. jst.go.jp
The process of making black tea involves the enzymatic oxidation of catechins, which are abundant in green tea. nih.govnih.gov This leads to a decrease in the concentration of major catechins like (-)-epigallocatechin-3-gallate (EGCG) and the formation of new compounds, including theaflavins and Epitheaflagallin 3-O-gallate. nih.govresearchgate.net Consequently, in black tea extracts, the levels of Epitheaflagallin 3-O-gallate are significantly lower than the levels of major catechins found in green tea. For instance, in a laccase-treated green tea extract, the amount of Epitheaflagallin 3-O-gallate was approximately 0.7% (w/w), while the remaining EGCG was at 2.8% (w/w). researchgate.net
Table 1: Comparative Levels of Epitheaflagallin 3-O-gallate and Major Catechins in a Laccase-Treated Green Tea Extract
| Compound | Concentration (% w/w) |
| Epitheaflagallin 3-O-gallate (ETFGg) | ~ 0.7 |
| Epigallocatechin gallate (EGCg) | ~ 2.8 |
| Epicatechin gallate (ECG) | ~ 6.4 |
| Epicatechin (EC) | ~ 3.4 |
| Epigallocatechin (EGC) | ~ 0.8 |
| Catechin (B1668976) (C) | ~ 1.0 |
| Catechin gallate (CG) | ~ 0.2 |
| Epitheaflagallin (ETFG) | ~ 0.2 |
Data sourced from a study on laccase-treated green tea extract. researchgate.net
Enzymatic Synthesis Pathways
The biosynthesis of Epitheaflagallin 3-O-gallate is primarily an enzymatic process involving the oxidation of specific green tea catechins. researchgate.netnih.govacs.org
Epitheaflagallin 3-O-gallate is synthesized from the laccase-catalyzed oxidation of Epigallocatechin 3-O-gallate (EGCg) in the presence of gallic acid. researchgate.netnih.govacs.orgresearchgate.netnih.gov Laccase, an oxidoreductase enzyme, facilitates this conversion. researchgate.netresearchgate.net This enzymatic reaction transforms the precursor molecules into the more complex structure of Epitheaflagallin 3-O-gallate. acs.orgresearchgate.net This process is analogous to the natural fermentation of black tea, where polyphenol oxidases play a crucial role. researchgate.net
To improve the yield of Epitheaflagallin 3-O-gallate, researchers have explored the use of recombinant laccases. acs.orgnih.gov A laccase from the basidiomycete Hericium coralloides NBRC 7716, termed Lcc2, has been identified as particularly effective. nih.gov This enzyme produced double the amount of Epitheaflagallin 3-O-gallate compared to a commercially available laccase from Trametes sp. nih.gov Furthermore, this Lcc2 gene was successfully expressed in Saccharomyces cerevisiae, and the resulting recombinant laccase demonstrated a similar efficiency in producing Epitheaflagallin 3-O-gallate as the native enzyme. nih.gov More recently, efficient production has been achieved using a recombinant Hericium coralloides laccase (Lcc2) in a biphasic reaction system. acs.orgacs.org
The primary precursors for the enzymatic synthesis of Epitheaflagallin 3-O-gallate are Epigallocatechin 3-O-gallate (EGCg) and gallic acid. researchgate.netnih.govacs.orgresearchgate.netnih.gov The reaction is typically carried out in an acetate (B1210297) buffer at a pH of around 4.5. acs.orgacs.org For example, a successful synthesis involved a reaction mixture with 3.0 g of EGCg, 2.4 g of gallic acid monohydrate, and 65 units of recombinant Lcc2 in a total volume of 400 mL of 100 mM acetate buffer (pH 4.5). acs.org The reaction can be enhanced by bubbling pure oxygen into the mixture. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
102067-92-5 |
|---|---|
Molecular Formula |
C27H20O13 |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1 |
InChI Key |
CMGRMMSVGCHWOK-FQRUVTKNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
melting_point |
218 - 220 °C |
physical_description |
Solid |
Synonyms |
epitheaflagallin 3-O-gallate ETFGg compound |
Origin of Product |
United States |
Occurrence and Biosynthesis of Epitheaflagallin 3 O Gallate
Enzymatic Synthesis Pathways
Comparison with Natural Fermentation Processes
The formation of Epitheaflagallin 3-O-gallate and other theaflavins differs significantly between natural fermentation processes and controlled enzymatic synthesis. Natural fermentation, as it occurs in traditional black tea manufacturing, is a complex biochemical event yielding a wide array of oxidation products.
In natural fermentation, the endogenous enzymes in tea leaves, primarily polyphenol oxidase and peroxidase, act on the available catechins. nih.gov This process is influenced by various factors such as temperature, aeration, and the specific cultivar of the tea plant, which determines the initial concentration of catechins and enzyme activity. nih.govwiley.com Consequently, the concentration of any single theaflavin (B1682790), including Epitheaflagallin 3-O-gallate, is typically very low in the final black tea product. nih.govdntb.gov.ua The natural process results in a complex mixture where theaflavins coexist with other polymeric pigments like thearubigins and theabrownins. nih.gov Low oxygen levels or high temperatures during fermentation can inhibit theaflavin formation in favor of thearubigins. nih.gov
Conversely, controlled enzymatic synthesis allows for the targeted and preferential production of specific compounds. By using isolated enzymes such as laccase or peroxidase under optimized conditions (e.g., specific pH, temperature, and substrate concentrations), the yield of Epitheaflagallin 3-O-gallate can be significantly increased. nih.govacs.orgnih.govresearchgate.net For instance, treating green tea extracts, which are rich in the precursor EGCG, with laccase in the presence of gallic acid leads to a product with higher concentrations of Epitheaflagallin 3-O-gallate and lower residual amounts of EGCG compared to naturally fermented teas. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net This controlled approach provides a more efficient and predictable method for producing specific theaflavins for research and other applications.
Table 1: Comparison of Natural Fermentation and Controlled Enzymatic Synthesis
| Feature | Natural Fermentation Process | Controlled Enzymatic Synthesis |
|---|---|---|
| Primary Enzymes | Endogenous Polyphenol Oxidase (PPO) and Peroxidase (POD) from tea leaves. nih.gov | Isolated enzymes like Laccase or Peroxidase. nih.govmdpi.com |
| Precursors | Mixture of catechins naturally present in tea leaves. nih.gov | Specific, purified catechins (e.g., EGCG) and reagents (e.g., gallic acid). nih.govresearchgate.net |
| Product Profile | Complex mixture of theaflavins, thearubigins, and other oxidation products. nih.gov | Targeted synthesis of specific compounds like Epitheaflagallin 3-O-gallate. researchgate.net |
| Yield of Specific Compound | Very low. nih.govdntb.gov.ua | High and optimized. nih.gov |
| Process Control | Dependent on environmental factors (temperature, humidity, aeration). nih.gov | Highly controlled and optimized parameters (pH, temperature, substrate concentration). nih.gov |
Chemical Synthesis Approaches for Research Materials
To obtain pure Epitheaflagallin 3-O-gallate for research purposes, which is difficult to achieve by extraction from black tea due to its low concentration, several laboratory synthesis methods have been developed. nih.gov These approaches are primarily enzymatic but can also involve chemical oxidizing agents.
Enzymatic synthesis is the most common approach and mimics the natural formation process under controlled conditions to maximize yield. nih.gov
Laccase-based Synthesis : This method uses the laccase enzyme to catalyze the oxidation of (-)-epigallocatechin (B1671488) gallate (EGCG) in the presence of gallic acid. nih.govacs.orgacs.org This bio-oxidation process has been shown to preferentially synthesize Epitheaflagallin 3-O-gallate. researchgate.net Researchers have successfully used recombinant laccase from the basidiomycete Hericium collaroides to achieve efficient production. acs.org
Peroxidase-based Synthesis : Another widely used method involves the use of horseradish peroxidase (POD) in the presence of hydrogen peroxide (H₂O₂). cuny.edu This system can oxidize various tea catechins to form a range of theaflavin derivatives, including Epitheaflagallin 3-O-gallate. mdpi.com
Chemical synthesis methods offer an alternative to enzymatic approaches.
Ferricyanide (B76249) Oxidation : This method employs chemical oxidizing agents like potassium ferricyanide to induce the coupling of catechin (B1668976) precursors. mdpi.com By selecting the appropriate starting catechins, various theaflavin structures can be synthesized.
These synthesis methods are crucial for producing sufficient quantities of pure theaflavin compounds, enabling detailed study of their chemical and physical properties.
Table 2: Summary of Synthesis Approaches for Epitheaflagallin 3-O-gallate
| Synthesis Method | Key Reagent/Enzyme | Precursors | Key Product(s) |
|---|---|---|---|
| Laccase Synthesis | Laccase nih.gov | Epigallocatechin gallate (EGCG), Gallic Acid researchgate.net | Epitheaflagallin 3-O-gallate researchgate.net |
| Peroxidase Synthesis | Horseradish Peroxidase (POD), H₂O₂ mdpi.com | Tea Catechins (e.g., EGCG) mdpi.com | Theaflavin derivatives, including Epitheaflagallin 3-O-gallate mdpi.com |
| Chemical Oxidation | Potassium Ferricyanide mdpi.com | Various Catechin combinations mdpi.com | Various Theaflavins mdpi.com |
Molecular and Cellular Mechanisms of Action
Enzyme Modulation and Inhibition Kinetics
Epitheaflagallin 3-O-gallate has demonstrated significant effects on various enzymes, primarily through inhibitory actions. These interactions are crucial to its potential physiological activities. medchemexpress.comnih.govglpbio.com The compound's structure, featuring a galloyl moiety, is thought to be a key determinant of its inhibitory capacity.
Epitheaflagallin 3-O-gallate has been identified as an inhibitor of several matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. medchemexpress.comnih.govacs.org
Research has shown that epitheaflagallin 3-O-gallate can inhibit both the activity and the synthesis of matrix metalloprotease-1 (MMP-1). medchemexpress.comnih.govacs.org Studies using human gingival fibroblasts have demonstrated this dual inhibitory effect. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) of epitheaflagallin 3-O-gallate against MMP-1 activity has been reported to be 27.9 μM. acs.org This suggests a direct interaction with the enzyme, as well as a regulatory effect on its production at the cellular level.
Epitheaflagallin 3-O-gallate has been found to be a potent inhibitor of human matrix metalloprotease-2 (MMP-2) activity, with a reported IC50 value of 5.3 μM. acs.org This inhibitory effect is significantly stronger than that of epigallocatechin 3-O-gallate (EGCg), which has an IC50 of 94.8 μM for the same enzyme. acs.org
Docking simulation studies have been conducted to understand the interaction between epitheaflagallin 3-O-gallate and MMP-2. acs.orgacs.org These computational models suggest a strong interaction, potentially involving the fibronectin type II repeat regions of MMP-2, which could hinder the proper positioning of the substrate. acs.orgresearchgate.netnih.gov This theoretical interaction aligns with the observed potent in vitro inhibition of MMP-2 activity. acs.org
Similar to its effects on MMP-1, epitheaflagallin 3-O-gallate also inhibits the activity and synthesis of matrix metalloprotease-3 (MMP-3). medchemexpress.comnih.govacs.org In studies with human gingival fibroblasts, the compound demonstrated this dual action. nih.govresearchgate.net The IC50 value for the inhibition of MMP-3 activity by epitheaflagallin 3-O-gallate has been determined to be 38.3 μM. acs.org
While direct inhibitory studies on epitheaflagallin 3-O-gallate and membrane-type 1 matrix metalloproteinase (MT1-MMP) are limited, related compounds have shown potent inhibitory activity. jst.go.jp Specifically, research has indicated that epitheaflagallin 3-O-gallate exhibits inhibitory action against MT1-MMP. jst.go.jp Given that MT1-MMP is involved in the activation of proMMP-2, this suggests an indirect mechanism by which epitheaflagallin 3-O-gallate could further regulate MMP-2 activity. jst.go.jpnih.gov
Epitheaflagallin 3-O-gallate has been recognized for its ability to inhibit pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats. medchemexpress.comnih.govresearchgate.net This inhibitory action is considered a potential mechanism for its observed physiological effects. nih.govresearchgate.net The presence of galloyl moieties in its structure is believed to be important for this inhibitory activity. researchgate.net
Table 1: Inhibitory Concentration (IC50) of Epitheaflagallin 3-O-gallate on Various Enzymes
| Enzyme | IC50 Value (μM) |
|---|---|
| Matrix Metalloprotease-1 (MMP-1) | 27.9 acs.org |
| Matrix Metalloprotease-2 (MMP-2) | 5.3 acs.org |
| Matrix Metalloprotease-3 (MMP-3) | 38.3 acs.org |
MMP-3 Activity and Synthesis Inhibition
Glycosyltransferase Inhibition (e.g., Streptococcus sorbinus glycosyltransferase)
Epitheaflagallin 3-O-gallate has demonstrated inhibitory effects on glycosyltransferase, an enzyme crucial for the synthesis of glucans by bacteria such as Streptococcus sorbinus. researchgate.netnih.gov These glucans are involved in the formation of dental plaque. The inhibition of glycosyltransferase by Epitheaflagallin 3-O-gallate suggests its potential role in oral health. researchgate.nettargetmol.cn Research has shown that this inhibitory action is one of the versatile physiological functions of the compound, observed both in vitro and in vivo. acs.orgnih.gov Docking simulations have further supported these in vitro findings, indicating a favorable interaction between Epitheaflagallin 3-O-gallate and the target enzyme. researchgate.netnih.gov
F0F1-ATP Synthase Inhibition
Epitheaflagallin 3-O-gallate has been identified as an inhibitor of mitochondrial F0F1-ATP synthase. acs.orgscilit.com This enzyme complex is fundamental for the production of ATP, the main energy currency of the cell, through oxidative phosphorylation. nih.gov The inhibitory effect of Epitheaflagallin 3-O-gallate on F0F1-ATP synthase was determined to have a moderate IC₅₀ value of 14.8 μM. acs.org It is proposed that by inhibiting F0F1-ATP synthase, Epitheaflagallin 3-O-gallate can influence the intracellular AMP/ATP ratio, which may in turn have broader implications for cellular energy metabolism. acs.orgacs.org
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation
While direct in vitro activation of AMPK by Epitheaflagallin 3-O-gallate was not observed, the compound is thought to indirectly influence this key energy-sensing enzyme. acs.org AMPK is a critical regulator of cellular energy homeostasis, and its activation is associated with various metabolic benefits. plos.orgmdpi.com The inhibition of F0F1-ATP synthase by Epitheaflagallin 3-O-gallate can lead to a decrease in the intracellular ATP/AMP ratio, which is a primary mechanism for the indirect activation of AMPK. acs.org However, in silico docking studies have suggested that Epitheaflagallin 3-O-gallate has a similar binding energy to a known AMPK activator, although this did not translate to direct activation in vitro. acs.org
Receptor Interactions and Binding Affinity
Interaction with 67-kDa Laminin (B1169045) Receptor Protein (67LR)
Epitheaflagallin 3-O-gallate has been shown to interact with the 67-kDa laminin receptor (67LR), a non-integrin cell surface receptor. acs.orgacs.org This receptor is often overexpressed in cancer cells and plays a role in tumor invasion and metastasis. plos.org Docking simulations suggest that Epitheaflagallin 3-O-gallate binds more strongly to 67LR compared to epigallocatechin-3-O-gallate (EGCG), a well-studied green tea polyphenol. acs.orgacs.org The interaction was modeled using the 37-kDa laminin receptor precursor (37LRP), as a crystal structure for 67LR is unavailable. acs.org The calculated minimum energy (Emin) values from these simulations support a strong binding affinity. acs.org
Binding to Bcl-2 Family Proteins (Bcl-2, Bcl-XL)
Epitheaflagallin 3-O-gallate exhibits binding affinity for anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL. acs.orgresearchgate.net These proteins are key regulators of apoptosis, and their inhibition can promote programmed cell death in cancer cells. In silico docking studies have indicated that Epitheaflagallin 3-O-gallate binds more effectively to both Bcl-2 and Bcl-xL than EGCG. acs.org This stronger interaction is believed to contribute to the pro-apoptotic potential of the compound. acs.orgresearchgate.net
Table 1: In Silico Docking Simulation Results for Epitheaflagallin 3-O-gallate and Related Compounds
| Target Protein | Compound | Minimum Energy (Emin) |
| Bcl-2 | Epitheaflagallin 3-O-gallate | -43.2 |
| Epigallocatechin 3-O-gallate | -40.7 | |
| 37LRP (for 67LR) | Epitheaflagallin 3-O-gallate | -50.9 |
| Epigallocatechin 3-O-gallate | -44.2 | |
| Theaflavin (B1682790) 3-O-gallate | -56.8 |
Data sourced from in silico docking simulations. acs.org
Modulation of Signal Transduction Pathways
The interaction of Epitheaflagallin 3-O-gallate with various molecular targets suggests its ability to modulate multiple signal transduction pathways. The inhibition of Bcl-2 family proteins directly impacts the mitochondrial signaling pathway of apoptosis. acs.orgnih.gov By binding to and inhibiting these anti-apoptotic proteins, Epitheaflagallin 3-O-gallate can facilitate the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death. nih.gov
Furthermore, the interaction with the 67LR can trigger downstream signaling events. plos.orgnih.gov The 67LR is known to be involved in various cellular processes, and its modulation by ligands can influence pathways related to cell proliferation and survival. nih.gov While the specific downstream pathways affected by Epitheaflagallin 3-O-gallate binding to 67LR are still under investigation, the known functions of this receptor suggest potential impacts on pathways regulated by receptor tyrosine kinases and other cell surface signaling molecules. nih.gov
The indirect activation of the AMPK pathway through F0F1-ATP synthase inhibition also represents a significant modulation of signal transduction. acs.org The AMPK signaling network is extensive, influencing lipid and glucose metabolism, protein synthesis, and cell growth. plos.orgmdpi.com By influencing AMPK activity, Epitheaflagallin 3-O-gallate has the potential to impact a wide array of metabolic and proliferative signaling cascades.
Regulation of Cell Proliferation Pathways
Epitheaflagallin 3-O-gallate has been shown to influence key pathways involved in cell proliferation. Docking simulation studies suggest that it interacts more strongly with the 67-kDa laminin receptor (67LR) compared to epigallocatechin gallate (EGCg). acs.org The 67LR is a receptor that plays a crucial role in mediating the anti-proliferative effects of certain polyphenols. researchgate.net By binding to 67LR, epitheaflagallin 3-O-gallate may trigger downstream signaling cascades that inhibit cell growth.
Furthermore, research indicates that related compounds can suppress the proliferation of cancer cells without adversely affecting normal cells. researchgate.net This selective toxicity is a key area of investigation. The molecular mechanisms underlying this effect are multifaceted and involve the modulation of various signaling pathways that are often dysregulated in cancer. acs.orgresearchgate.net
| Target/Pathway | Effect of Epitheaflagallin 3-O-gallate | Associated Findings |
|---|---|---|
| 67-kDa laminin receptor (67LR) | Stronger interaction compared to EGCg | May mediate anti-proliferative effects. acs.orgresearchgate.net |
| Cancer Cell Proliferation | Inhibition | Selective toxicity towards cancer cells observed with related compounds. researchgate.net |
Induction of Apoptosis Pathways (e.g., mitochondrial pathway, caspase activation)
Epitheaflagallin 3-O-gallate has been demonstrated to induce apoptosis, or programmed cell death, through various mechanisms. Docking simulations have revealed its strong binding affinity for anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. acs.org By interacting with these proteins, it can disrupt their function, thereby promoting apoptosis. Specifically, it has been shown to bind more effectively to Bcl-2 than EGCg. acs.org
The induction of apoptosis by related compounds involves the mitochondrial pathway. nih.govnih.govmdpi.com This is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3. nih.govnih.govmdpi.com The activation of these caspases is a hallmark of apoptosis. Studies on similar theaflavin derivatives have shown that they can induce apoptosis in human colorectal carcinoma cells by increasing reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential and subsequent activation of the caspase cascade. nih.govmdpi.com
| Apoptotic Pathway Component | Effect of Epitheaflagallin 3-O-gallate/Related Compounds | Key Findings |
|---|---|---|
| Bcl-2 Family Proteins | Strong binding affinity, particularly to Bcl-2 | Inhibits anti-apoptotic function. acs.org |
| Mitochondrial Pathway | Induction | Leads to cytochrome c release. nih.govnih.govmdpi.com |
| Caspase-9 | Activation | Activated by cytochrome c release. nih.govnih.govmdpi.com |
| Caspase-3 | Activation | A key executioner caspase in apoptosis. nih.govresearchgate.net |
Influence on Oxidative Stress Responses
Epitheaflagallin 3-O-gallate exhibits antioxidative activity. medchemexpress.comresearchgate.netacs.org This property is attributed to its chemical structure, which allows it to scavenge free radicals and reduce oxidative damage. mdpi.comagriculturejournals.cz However, it's important to note that under certain conditions, related polyphenols like EGCg can also act as pro-oxidants, generating reactive oxygen species (ROS) such as hydrogen peroxide. nih.govnih.gov This pro-oxidant activity can, in some contexts, contribute to its anti-cancer effects by inducing oxidative stress within cancer cells. nih.gov
The antioxidant effects are also mediated through the activation of signaling pathways like the Keap1/Nrf2 pathway, which is a major regulator of cellular antioxidant responses. nih.gov By activating this pathway, cells can increase the expression of various antioxidant enzymes, thereby protecting themselves from oxidative damage. archivesofmedicalscience.com
| Aspect of Oxidative Stress | Effect of Epitheaflagallin 3-O-gallate/Related Compounds | Mechanism |
|---|---|---|
| Antioxidant Activity | Scavenges free radicals | Directly neutralizes reactive oxygen species. acs.orgmdpi.comagriculturejournals.cz |
| Pro-oxidant Activity | Can generate ROS in certain contexts | May contribute to anti-cancer effects by inducing oxidative stress. nih.govnih.gov |
| Keap1/Nrf2 Pathway | Activation | Upregulates antioxidant enzyme expression. nih.gov |
Anti-inflammatory Mechanisms (e.g., NF-κB, JAK/STAT modulation)
Epitheaflagallin 3-O-gallate and related compounds have demonstrated significant anti-inflammatory properties. medchemexpress.comresearchgate.net A key mechanism is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can suppress the production of inflammatory mediators. mdpi.comnih.govscience.gov
Another important anti-inflammatory pathway influenced by these compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govmdpi.comresearchgate.net This pathway is involved in cytokine signaling and immune responses. Inhibition of the JAK/STAT pathway can lead to a reduction in the expression of pro-inflammatory genes. nih.govmdpi.comnih.gov For instance, related compounds have been shown to inhibit the phosphorylation of STAT3, a key component of this pathway. nih.gov
| Inflammatory Pathway | Effect of Epitheaflagallin 3-O-gallate/Related Compounds | Key Outcomes |
|---|---|---|
| NF-κB Pathway | Inhibition of activation and nuclear translocation | Decreased expression of pro-inflammatory genes. mdpi.comnih.govmdpi.com |
| JAK/STAT Pathway | Inhibition, including STAT3 phosphorylation | Reduced cytokine signaling and inflammation. nih.govmdpi.comresearchgate.netnih.gov |
Cellular Homeostasis and Metabolic Regulation
| Metabolic Target | Effect of Epitheaflagallin 3-O-gallate/Related Compounds | Implication for Cellular Energy |
|---|---|---|
| AMPK | Direct activation | Regulates metabolic pathways to maintain energy balance. acs.org |
| Mitochondrial F0F1-ATP Synthase | Potential inhibition (based on docking simulations) | May modulate cellular ATP production. acs.org |
| Mitochondrial Complex I and ATP Synthase | Rescues catalytic activities (related compounds) | Restores efficiency of oxidative phosphorylation. nih.gov |
Modulation of Gene and Protein Expression
Epitheaflagallin 3-O-gallate can modulate the expression of various genes and proteins, which underlies many of its biological activities. For instance, its anti-inflammatory effects are partly due to the downregulation of pro-inflammatory genes. nih.gov Similarly, its ability to induce apoptosis is linked to the altered expression of pro- and anti-apoptotic proteins. acs.orgnih.gov
Studies on related polyphenols have shown that they can influence gene expression through epigenetic mechanisms, such as the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). mdpi.com By altering the epigenetic landscape, these compounds can lead to widespread changes in gene expression, affecting pathways involved in cell proliferation, apoptosis, and other cellular processes.
| Category of Gene/Protein | Modulatory Effect of Epitheaflagallin 3-O-gallate/Related Compounds | Functional Consequence |
|---|---|---|
| Pro-inflammatory Genes | Downregulation | Anti-inflammatory effects. nih.gov |
| Apoptosis-related Proteins (e.g., Bcl-2 family) | Altered expression | Induction of apoptosis. acs.orgnih.gov |
| Epigenetic Modifying Enzymes (DNMTs, HDACs) | Inhibition (related compounds) | Widespread changes in gene expression. mdpi.com |
Preclinical Biological Activities and in Vivo Mechanistic Studies Animal Models
Anticancer Potential in Animal Models
The anticancer potential of Epitheaflagallin 3-O-gallate has been evaluated in vivo using mouse metastasis models. acs.orgacs.org In one study, BALB/c mice were intravenously injected with colon cancer cells to induce lung metastasis. acs.orgresearchgate.net The administration of ETFGg was shown to inhibit the formation of tumor nodules in the lungs, suggesting a significant effect on cancer invasion and metastasis. acs.org
The mechanisms underlying this activity are believed to involve interactions with several key proteins. Docking simulations suggest that ETFGg interacts more strongly with anti-apoptotic B-cell lymphoma (Bcl)-2 family proteins, such as Bcl-2 and Bcl-xL, compared to other tea catechins like Epigallocatechin gallate (EGCg). acs.org This interaction is thought to be a primary contributor to its inhibitory effect on lung metastasis. acs.org
Furthermore, ETFGg demonstrates potent inhibitory activity against matrix metalloproteinases (MMPs), which are enzymes critical for the degradation of the extracellular matrix, a key step in tumor cell invasion. acs.org Specifically, ETFGg was found to inhibit the activity of human MMP-2. acs.org These findings from in vivo models and in silico analyses position ETFGg as a compound with notable potential for anticancer activity. acs.orgacs.org
Inhibition of Tumor Cell Invasion and Metastasis (e.g., mouse metastasis models)
Renoprotective Mechanisms (e.g., antioxidant, anti-inflammatory in CKD models)
Evidence directly detailing the renoprotective mechanisms of Epitheaflagallin 3-O-gallate in animal models of chronic kidney disease (CKD) is currently sparse in published literature. However, broader studies on theaflavins, the class of compounds to which Epitheaflagallin 3-O-gallate belongs, suggest a potential for protective effects against kidney damage. researchgate.net These studies indicate that polyphenols present in black tea, including theaflavins, may contribute to renal health, although the specific contributions and mechanistic pathways of Epitheaflagallin 3-O-gallate have not been individually elucidated. researchgate.net
Further research is required to isolate the effects of Epitheaflagallin 3-O-gallate and to understand its potential antioxidant and anti-inflammatory roles within the context of CKD.
Antimicrobial Activities (excluding clinical applications)
The preclinical antimicrobial profile of Epitheaflagallin 3-O-gallate shows targeted activity, primarily against certain Gram-positive bacteria. Research has identified its ability to inhibit glycosyltransferase from Streptococcus sorbinus, a bacterium implicated in the formation of dental plaque and caries. researchgate.net This inhibitory action disrupts the bacterium's ability to produce the extracellular polysaccharides necessary for biofilm formation.
Additionally, studies on related compounds with aurone (B1235358) derivatives—a structural class that includes Epitheaflagallin 3-O-gallate—have demonstrated promising antibacterial effects against resistant Gram-positive infections, suggesting a broader potential for this compound that warrants further investigation. researchgate.net
Metabolism and Biotransformation
Enzymatic Degradation Pathways
The initial enzymatic processes affecting Epitheaflagallin 3-O-gallate likely involve degalloylation, a common pathway for gallated polyphenols. This process entails the cleavage of the gallate group from the parent molecule. Studies on similar theaflavins, such as theaflavin-3,3'-digallate (B1259011) (TFDG), have demonstrated that gut microbial enzymes can efficiently remove gallate moieties. plos.org This suggests that ETFGg would be hydrolyzed to yield Epitheaflagallin and free gallic acid.
Furthermore, the core structure of theaflavins can undergo C-ring cleavage, a reaction also observed in the metabolism of catechins. sciopen.com This cleavage opens up the heterocyclic C-ring of the flavan-3-ol (B1228485) structure, leading to the formation of ring-fission metabolites. While direct evidence for ETFGg is limited, the degradation of theaflavin (B1682790) (TF) by gut microbiota has been shown to produce dihydro- and tetrahydro-theaflavin through C-ring cleavage, indicating a probable metabolic route for ETFGg as well. sciopen.com
Interaction with Gut Microbiota
The gut microbiota plays a central role in the metabolism of black tea polyphenols like Epitheaflagallin 3-O-gallate. grantome.com Given their large molecular size, theaflavins are not readily absorbed in the upper gastrointestinal tract and thus reach the colon, where they interact with a diverse microbial community. mdpi.complos.org
In vitro fermentation studies using human fecal microbiota have shown that theaflavins can modulate the composition of the gut microbiome. For instance, the metabolism of theaflavins has been associated with an increased abundance of specific bacteria, including Flavonifractor plautii, Bacteroides uniformis, and Eubacterium ramulus, which are involved in the catabolism of these polyphenols. mdpi.com Moreover, certain bacterial species have been identified as being capable of directly metabolizing theaflavins. Lactobacillus plantarum and Bacillus subtilis have demonstrated the ability to metabolize theaflavin-3,3'-digallate (TFDG). plos.org The bacterium Eggerthella lenta, known for its capacity to cleave the C-ring of catechins, can also metabolize theaflavin, suggesting a similar role in the degradation of ETFGg. sciopen.com
The interaction is reciprocal, as the biotransformation of these polyphenols by the gut microbiota leads to the production of various smaller, potentially more bioavailable metabolites. nih.gov There is, however, significant interindividual variability in the metabolic capacity of the human gut microbiota, which can influence the profile of metabolites produced from theaflavins. plos.org
Table 1: Gut Bacteria Involved in Theaflavin Metabolism
| Bacterial Species | Role in Metabolism | Reference |
| Flavonifractor plautii | Involved in the catabolism of theaflavins. | mdpi.com |
| Bacteroides uniformis | Involved in the catabolism of theaflavins. | mdpi.com |
| Eubacterium ramulus | Involved in the catabolism of theaflavins. | mdpi.com |
| Lactobacillus plantarum | Capable of metabolizing theaflavin-3,3'-digallate. | plos.org |
| Bacillus subtilis | Capable of metabolizing theaflavin-3,3'-digallate. | plos.org |
| Eggerthella lenta | Capable of C-ring cleavage of theaflavin. | sciopen.com |
Formation of Biologically Active Metabolites
The microbial biotransformation of Epitheaflagallin 3-O-gallate and other theaflavins results in the formation of a range of smaller phenolic compounds. mdpi.complos.org These metabolites are generally considered to be more easily absorbed by the host and may contribute significantly to the biological effects associated with black tea consumption. nih.gov
The primary metabolites resulting from the initial degradation of gallated theaflavins are their degalloylated counterparts and gallic acid. plos.orgmdpi.com In the case of ETFGg, this would lead to the formation of Epitheaflagallin and gallic acid. Gallic acid itself can be further metabolized by the gut microbiota to pyrogallol. plos.org
Subsequent degradation of the theaflavin skeleton can produce a variety of smaller phenolic acids and lactones. mdpi.com While specific metabolites of ETFGg have not been fully characterized, studies on theaflavin metabolism have identified several downstream products, which are likely to be similar for ETFGg due to structural similarities.
Table 2: Potential Metabolites of Epitheaflagallin 3-O-gallate Based on Theaflavin Metabolism
| Parent Compound | Metabolite | Metabolic Pathway | Reference |
| Epitheaflagallin 3-O-gallate | Epitheaflagallin | Degalloylation | plos.org |
| Epitheaflagallin 3-O-gallate | Gallic Acid | Degalloylation | plos.orgmdpi.com |
| Gallic Acid | Pyrogallol | Decarboxylation | plos.org |
| Theaflavin skeleton | Dihydro-theaflavin | C-ring cleavage | sciopen.com |
| Theaflavin skeleton | Tetrahydro-theaflavin | C-ring cleavage | sciopen.com |
| Theaflavin skeleton | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | Further degradation | mdpi.com |
| Theaflavin skeleton | 3-(3',4'-dihydroxyphenyl)propionic acid | Further degradation | mdpi.com |
It is important to note that the profile and concentration of these metabolites can vary depending on the individual's gut microbiota composition and the specific enzymatic capabilities present. plos.org The biological activities of these smaller phenolic metabolites are an active area of research, with studies suggesting they may possess antioxidant and other beneficial properties. mdpi.com
Structure Activity Relationship Sar and Derivatives
Structural Features Critical for Biological Activities
The biological activities of Epitheaflagallin 3-O-gallate (ETFGg) are intrinsically linked to its distinct structural components. Key features that play a critical role include the galloyl moiety and the benzotropolone ring.
The benzotropolone skeleton is another hallmark of theaflavins, including ETFGg, and is crucial for many of their biological effects. mdpi.comffhdj.com This seven-membered ring system is believed to be a key structural requirement for activities such as the inhibition of intestinal peptide transport. ffhdj.com The resonance within the benzotropolone moiety may contribute to its electron-donating capabilities, which is relevant for its antioxidant actions. nih.gov While some studies suggest the chromane (B1220400) ring is the initial site of antioxidant activity, the benzotropolone structure provides a stable conjugated system that enhances this potential. foodandnutritionresearch.net
Comparison of Activity with Related Catechins and Theaflavins
The biological efficacy of Epitheaflagallin 3-O-gallate often surpasses that of its precursor, (-)-epigallocatechin-3-gallate (EGCg), and other related theaflavins.
Versus EGCg: Docking simulations have indicated that ETFGg interacts more strongly with certain cancer-related proteins, such as Bcl-2 family proteins and the 67-kDa laminin (B1169045) receptor (67LR), compared to EGCg. acs.org In vitro studies have confirmed these findings, showing that ETFGg has a significantly lower IC50 value for inhibiting human MMP-2 activity (5.3 μM) compared to EGCg (94.8 μM), demonstrating its superior inhibitory potential. acs.org
Versus other theaflavins: The position and number of galloyl groups on the theaflavin (B1682790) skeleton influence their biological activities. For instance, theaflavins with galloyl groups, such as Theaflavin-3-O-gallate (TF-3-G), generally exhibit higher cytotoxicity against human colon cancer cells than their non-galloylated counterparts. mdpi.com When comparing isomers, such as isoneoTF-3-G and TF-3-G, differences in the connection sites of the galloyl groups lead to variations in their inhibitory effects on cancer cells. mdpi.com Specifically, in a study on human colon cancer cells (HCT116), TF-3-G showed a slightly lower IC50 value (49.57 ± 0.54 μM) than isoneoTF-3-G (56.32 ± 0.34 μM), indicating a modest difference in potency based on isomeric structure. mdpi.com Furthermore, docking studies have shown that Theaflavin 3-O-gallate (TFA 3-O-gallate) may bind more strongly to the 67LR than ETFGg. acs.org In terms of antioxidant activity, the monogallate ester at the 3'-position (TF-3'-G) appears to be particularly important for scavenging various reactive oxygen species. nih.gov
Table 1: Comparative Inhibitory Activity (IC50) Against Human MMP-2
| Compound | IC50 (μM) |
|---|---|
| Epitheaflagallin 3-O-gallate (ETFGg) | 5.3 |
| Theaflavin 3-O-gallate (TFA 3-O-gallate) | 17.2 |
| (-)-epigallocatechin-3-gallate (EGCg) | 94.8 |
Data sourced from in vitro studies on human MMP-2 activity. acs.org
Development of Synthetic Analogs and Derivatives to Enhance Specific Bioactivities
Given that Epitheaflagallin 3-O-gallate is a minor component of black tea, enzymatic synthesis methods have been developed to produce it in larger quantities for research and potential applications. acs.orgresearchgate.netnih.govacs.orgresearchgate.net One successful approach involves the laccase-catalyzed oxidation of EGCg in the presence of gallic acid. acs.orgresearchgate.netnih.govnih.gov Researchers have screened various fungal laccases to optimize the production of ETFGg, with laccase from Hericium coralloides showing high efficiency. acs.orgnih.gov
These enzymatic methods not only allow for the production of ETFGg but also open the door for creating novel derivatives. By using different substrates in the enzymatic reaction, it is possible to synthesize a range of theaflavin-related compounds with potentially enhanced or specific bioactivities. cuny.edu For example, the enzymatic synthesis of various theaflavin derivatives has been explored to evaluate their anti-inflammatory and cytotoxic activities. cuny.edu The development of these synthetic and semi-synthetic strategies is crucial for conducting detailed structure-activity relationship studies and for the industrial development of products with high concentrations of specific theaflavins. cuny.edu The creation of analogs also allows for the investigation of how modifications, such as changes to the galloyl group or the benzotropolone ring, impact biological function. oup.com
Impact of Stereochemistry on Biological Efficacy
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor influencing the biological efficacy of theaflavins. The configuration of the flavan-3-ol (B1228485) precursors significantly determines the structure and yield of the resulting theaflavins during oxidation. mdpi.comnorthampton.ac.uk
Different isomers of theaflavins, which have the same chemical formula but different spatial arrangements, can exhibit varied biological activities. mdpi.comfoodandnutritionresearch.netnih.gov For example, the distinction between cis- and trans-catechin precursors leads to the formation of stereoisomers like neotheaflavins and isotheaflavins. mdpi.com Research has shown that isomers of theaflavin-3-gallate, such as isoneoTF-3-G and TF-3-G, display different inhibitory effects on human colon cancer cells, which is attributed to the different connection sites of their chemical groups. mdpi.com This highlights that even subtle changes in stereochemistry can impact how these molecules interact with biological targets. The rotatability of the galloyl groups and the B ring in catechins versus the fused, non-rotatable B rings in theaflavins may also contribute to differences in their binding affinities and inhibitory effects on enzymes. oup.com Further intricate investigations are needed to fully ascertain the therapeutic efficiency of individual monomers within the diverse theaflavin family, taking their specific stereochemistry into account. foodandnutritionresearch.netnih.gov
Analytical Methodologies for Research Applications
Chromatographic Techniques for Detection and Quantification in Biological Matrices (non-clinical)
Chromatographic techniques are indispensable for separating Epitheaflagallin 3-O-gallate from the complex matrix of tea extracts and other biological samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of Epitheaflagallin 3-O-gallate. Research studies have established specific HPLC methods for the analysis of ETFGg and its related compounds. acs.orgacs.org A common approach involves using a reversed-phase column, such as a Cadenza CD-C18, coupled with a UV detector set at a wavelength of 210 nm for optimal detection. acs.orgacs.org The separation is typically achieved using a stepwise gradient of acetonitrile (B52724) in a phosphate (B84403) buffer solution. acs.orgacs.org This method has been successfully applied to determine the concentration of ETFGg in prepared samples, with a reported retention time of 24.9 minutes under specific conditions. acs.org
Table 1: Example of HPLC Parameters for Epitheaflagallin 3-O-gallate Analysis A summary of typical conditions used for the chromatographic separation of ETFGg.
| Parameter | Specification | Source(s) |
|---|---|---|
| Instrument | Shimadzu Prominence HPLC | acs.org, acs.org |
| Column | Cadenza CD-C18 (75 × 4.6 mm) | acs.org, acs.org |
| Detector | UV | acs.org, acs.org |
| Detection Wavelength | 210 nm | acs.org, acs.org |
| Mobile Phase | Stepwise gradient of acetonitrile (10%–24%) in 50 mM phosphate buffer (pH 2.3) | acs.org, acs.org |
| Flow Rate | 0.9 mL/min | acs.org, acs.org |
| Column Temperature | 45 °C | acs.org, acs.org |
| Retention Time (ETFGg) | 24.9 min | acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity for the analysis of non-volatile metabolites, including Epitheaflagallin 3-O-gallate. This technique is particularly valuable for metabolite profiling in complex biological matrices like tea leaves. mdpi.com Non-targeted metabolomics studies using LC-MS have been employed to track the dynamic changes of compounds during tea processing. mdpi.com For instance, research has shown that during the withering stage of oolong tea production, the content of Epitheaflagallin 3-O-gallate can increase significantly, a finding made possible by the resolving power of LC-MS. mdpi.com Furthermore, LC coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a key method for identifying the biotransformation products of tea catechins in in vitro models. nih.gov
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods for Structural Elucidation of Metabolites or Derivatives
Spectroscopic methods are crucial for determining the precise chemical structure of Epitheaflagallin 3-O-gallate and its various metabolites or derivatives that may form through biological or chemical processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of complex natural products. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been used to characterize theaflavin-related compounds isolated from black tea. northampton.ac.uk In one such comprehensive study, the complete structure of Epitheaflagallin 3-O-gallate (referred to as compound 6 in the study) was confirmed through detailed NMR analysis. northampton.ac.uk The use of NMR is also established for identifying related theaflavin (B1682790) structures, such as isotheaflavin (B8118310) 3′-gallate, demonstrating its central role in confirming the molecular architecture of these polyphenols. mdpi.com
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and used in its tandem form (MS/MS), is fundamental for the structural characterization of Epitheaflagallin 3-O-gallate and its derivatives. mdpi.com The technique provides precise mass information and fragmentation patterns that serve as a "fingerprint" for the molecule. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments. acs.org The fragmentation patterns obtained through collision-induced dissociation in MS/MS experiments are used to identify the core structures and the nature of substituent groups, which is essential for differentiating between isomers and identifying metabolites. nih.govmdpi.com This approach has been used to characterize the existence of related complex benzotropolone structures in black tea. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
In Vitro Assays for Target Interaction and Enzyme Activity
A variety of in vitro assays are utilized to investigate the biological activity of Epitheaflagallin 3-O-gallate by measuring its interaction with specific proteins and its effect on enzyme function. These assays have demonstrated that ETFGg exhibits several inhibitory functions against various enzymes. nih.gov For example, it has been shown to inhibit pancreatic lipase (B570770), Streptococcus glycosyltransferase, and matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-3. acs.orgacs.orgnih.govresearchgate.net Further studies using a colorimetric drug discovery kit confirmed its inhibitory effect on MMP-2. acs.orgacs.org In silico docking simulations, a computational in vitro method, have suggested strong interactions between ETFGg and target proteins such as the 67-kDa laminin (B1169045) receptor (67LR) and anti-apoptotic Bcl-2 family proteins. acs.orgacs.org
Table 2: Summary of In Vitro Research Findings for Epitheaflagallin 3-O-gallate This table outlines the molecular targets and enzymatic activities modulated by ETFGg in non-clinical, in vitro research settings.
| Target Enzyme / Protein | Assay Type / Finding | Observed Effect | Source(s) |
|---|---|---|---|
| Pancreatic Lipase | Enzyme Inhibition Assay | Inhibition | acs.org, researchgate.net, nih.gov |
| Streptococcus Glycosyltransferase | Enzyme Inhibition Assay | Inhibition | acs.org, researchgate.net, nih.gov |
| Matrix Metalloproteinase-1 (MMP-1) | Enzyme Inhibition Assay | Inhibition | acs.org, researchgate.net, nih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | Colorimetric Drug Discovery Kit / Docking Simulation | Inhibition | acs.org, acs.org |
| Matrix Metalloproteinase-3 (MMP-3) | Enzyme Inhibition Assay | Inhibition | acs.org, researchgate.net, nih.gov |
| Membrane-Type 1 MMP (MT1-MMP) | Fluorogenic Peptide Cleavage Assay | Inhibition | jst.go.jp |
| AMP-activated protein kinase (AMPK) | Kinase Assay Kit / Docking Simulation | Activation | acs.org |
| B-cell lymphoma 2 (Bcl-2) family proteins | Docking Simulation | Strong Interaction / Binding | acs.org, acs.org, researchgate.net |
| 67-kDa laminin receptor (67LR) | Docking Simulation | Strong Interaction / Binding | acs.org, acs.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Epitheaflagallin 3-O-gallate | ETFGg |
| Epigallocatechin 3-O-gallate | EGCG |
| Acetonitrile | - |
| Isotheaflavin 3′-gallate | - |
| Matrix Metalloproteinase | MMP |
| Pancreatic Lipase | - |
| B-cell lymphoma 2 | Bcl-2 |
| AMP-activated protein kinase | AMPK |
| Epigallocatechin | EGC |
| Epitheaflagallin | ETFG |
Docking Simulation Studies
Docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This in silico approach provides insights into the potential interactions and inhibitory effects of compounds like ETFGg on various biological targets.
Research Findings:
Docking studies have been instrumental in exploring the functional potential of ETFGg. acs.orgnih.gov Simulations have been performed to assess its interaction with several key proteins implicated in diseases like cancer. These target proteins include matrix metalloproteinases (MMP-2 and MMP-9), anti-apoptotic B-cell lymphoma (Bcl)-2 family proteins (Bcl-2 and Bcl-xL), and the 67-kDa laminin receptor protein (67LR). acs.org
The simulations, often carried out using software like BIOVIA Discovery Studio, predict the binding energy (Emin) between ETFGg and the target protein. A lower Emin value suggests a more stable and favorable interaction. For instance, docking simulations indicated that ETFGg binds more effectively to Bcl-2 (Emin: -43.2) than epigallocatechin 3-O-gallate (EGCg) (-40.7). acs.org Similar favorable binding was observed with Bcl-xL. acs.org
In the case of the 37 laminin receptor precursor (37LRP), used as a model for 67LR, ETFGg also showed a strong predicted binding affinity. acs.org However, for MMP-2 and MMP-9, docking studies suggested that EGCg exhibits lower Emin values, indicating potentially stronger binding than ETFGg. acs.org
These computational predictions often guide further in vitro experiments to validate the observed interactions. acs.orgnih.gov The correlation between docking simulation results and in vitro inhibitory effects underscores the utility of this methodology in identifying promising bioactive compounds. nih.gov
Table 1: Predicted Binding Energies of Epitheaflagallin 3-O-gallate and Related Compounds with Various Protein Targets
| Compound | Target Protein | Minimum Binding Energy (Emin) | Reference |
|---|---|---|---|
| Epitheaflagallin 3-O-gallate (ETFGg) | Bcl-2 | -43.2 | acs.org |
| Epigallocatechin 3-O-gallate (EGCg) | Bcl-2 | -40.7 | acs.org |
| Epitheaflagallin 3-O-gallate (ETFGg) | 37LRP (for 67LR) | -50.9 | acs.org |
| Epigallocatechin 3-O-gallate (EGCg) | 37LRP (for 67LR) | -44.2 | acs.org |
| Theaflavin 3-O-gallate | 37LRP (for 67LR) | -56.8 | acs.org |
| Epitheaflagallin 3-O-gallate (ETFGg) | Furin | IC50: 55.0 ± 6.5 µM | acs.org |
| Epitheaflagallin 3-O-gallate (ETFGg) | TMPRSS2 | IC50: 35.3 ± 2.7 µM | acs.org |
Fluorogenic Peptide Cleavage Assays
Fluorogenic peptide cleavage assays are a common in vitro method used to measure the activity of proteases, which are enzymes that break down proteins. This technique utilizes a synthetic peptide substrate that is chemically modified with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When a protease cleaves the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time. This allows for the quantification of enzyme activity and the assessment of inhibitory compounds.
Research Findings:
Fluorogenic peptide cleavage assays have been employed to investigate the inhibitory effects of ETFGg on specific proteases. In a screening of natural compounds for inhibitors of membrane-type 1 matrix metalloproteinase (MT1-MMP), ETFGg was identified as having potent and distinct inhibitory activity. jst.go.jpresearchgate.net This assay used recombinant human MMP-2, MMP-7, and soluble MT1-MMP with a fluorogenic peptide substrate to determine the inhibitory potential of various compounds. jst.go.jpresearchgate.net
Further studies have utilized this assay to determine the half-maximal inhibitory concentration (IC50) values of ETFGg against various proteases. For example, the IC50 values of ETFGg against furin and TMPRSS2 were determined to be 55.0 ± 6.5 µM and 35.3 ± 2.7 µM, respectively. acs.org The assay measures the fluorescence resulting from the cleavage of the fluorogenic peptide by the target protease, and the IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.orgnih.gov
Table 2: Inhibitory Activity of Epitheaflagallin 3-O-gallate against Various Proteases Determined by Fluorogenic Peptide Cleavage Assays
| Protease | IC50 Value (µM) | Reference |
|---|---|---|
| Furin | 55.0 ± 6.5 | acs.org |
| TMPRSS2 | 35.3 ± 2.7 | acs.org |
| 3CLpro | 31.2 ± 2.6 | nih.gov |
Gelatin Zymography for MMP Activity
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinolytic matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. This method involves separating proteins by size under non-reducing conditions on a polyacrylamide gel that contains gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background, indicating where the gelatin has been degraded.
Research Findings:
While direct gelatin zymography results specifically for Epitheaflagallin 3-O-gallate are not extensively detailed in the provided context, the methodology is frequently mentioned in relation to the broader class of tea polyphenols and their effects on MMPs. jst.go.jpmdpi.comnih.gov For instance, the effect of epigallocatechin-3-gallate (EGCG) on the suppression of MMP-2 activation was investigated using gelatin zymography. jst.go.jp This technique demonstrated that the active form of MMP-2 in the conditioned medium of human umbilical vein endothelial cells was decreased in the presence of EGCG. jst.go.jp
Studies on EGCG have shown that it can reduce the activity and protein expression of MMP-9, as observed through gelatin zymography. nih.gov This method is crucial for visualizing the direct impact of inhibitors on the enzymatic function of specific MMPs. The principle of this assay has been used to infer the inhibitory potential of related compounds like ETFGg. For example, differences in IC50 values of EGCg for MMP-2 inhibition between a synthetic-peptide substrate assay and a gelatin zymography system have been noted, suggesting the importance of the assay system in evaluating inhibitory activity. acs.org
Future Research Directions and Perspectives
Elucidating Additional Molecular Targets and Signaling Pathways
Initial research has identified several molecular targets for ETFGg. Docking simulations and in vitro studies suggest that ETFGg interacts with and inhibits matrix metalloproteinase-1 (MMP-1), MMP-2, and MMP-3. medchemexpress.comacs.orgresearchgate.net For instance, the IC50 value for ETFGg's inhibition of human MMP-2 is 5.3 μM. acs.org It also shows strong interactions with anti-apoptotic proteins like Bcl-2 and Bcl-xL, suggesting a role in promoting apoptosis in cancer cells. acs.orgresearchgate.net Docking studies indicate that ETFGg binds more effectively to Bcl-2 than its precursor, epigallocatechin gallate (EGCg). acs.org
Another identified target is the 67-kDa laminin (B1169045) receptor (67LR), a protein overexpressed in cancer cells, which may mediate the anticancer effects of polyphenols. acs.orgresearchgate.net ETFGg is also known to inhibit pancreatic lipase (B570770) and Streptococcus sorbinus glycosyltransferase, indicating potential applications in managing obesity and periodontal disease. medchemexpress.comresearchgate.netnih.gov
Future investigations should aim to identify a broader range of molecular targets and delineate the downstream signaling cascades affected by ETFGg. This could involve exploring its impact on key cellular pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are known to be modulated by other tea polyphenols. nih.govmdpi.commedchemexpress.com Understanding these interactions is crucial for elucidating the full spectrum of its biological activities.
Investigating Synergistic Effects with Other Phytochemicals
The synergistic potential of flavonoids and other natural compounds is a promising area of research. mdpi.com Studies have shown that combinations of polyphenols can lead to enhanced antimicrobial and anticancer activities. researchgate.netnih.govjmb.or.kr For example, theaflavins have demonstrated synergistic antibacterial effects when combined with epicatechin and quercetin. researchgate.net Similarly, combinations of theaflavin (B1682790) and epicatechin have shown synergy against Candida albicans. jmb.or.kr
Future research should systematically investigate the synergistic effects of ETFGg with other phytochemicals found in tea and other plants. This could involve combining ETFGg with catechins like EGCg, other theaflavins, or compounds like curcumin. nih.gov Such studies could reveal combinations that are more potent than the individual compounds, potentially leading to more effective therapeutic strategies. The mechanisms underlying this synergy, which could involve enhanced bioavailability or complementary modes of action, also warrant detailed investigation. mdpi.comjmb.or.kr
Exploring Novel Enzymatic and Chemical Synthesis Routes for Enhanced Production
ETFGg is a very minor component of black tea, making its extraction in large quantities challenging. acs.orgresearchgate.net Current research has focused on enzymatic synthesis to overcome this limitation. Laccase and peroxidase enzymes have been successfully used to synthesize ETFGg and other theaflavin derivatives from green tea catechins like EGCg and gallic acid. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov For instance, recombinant laccase from Hericium coralloides has been shown to efficiently produce ETFGg. acs.orgacs.org Polyphenol oxidase (PPO) is another key enzyme in the natural formation of theaflavins during tea fermentation and has been used in biosynthesis systems. scielo.brnih.govfoodandnutritionresearch.net
Future efforts should focus on optimizing these enzymatic processes and exploring novel chemical synthesis routes to enhance the yield and purity of ETFGg. This could involve screening for more efficient enzymes from various microbial sources or developing new catalytic systems. science.gov Improving production methods is essential for making sufficient quantities of ETFGg available for extensive preclinical and clinical research.
Advanced In Vitro and In Vivo Model Development for Mechanistic Studies
Current in vitro studies have utilized various cell lines, including human gingival fibroblasts and cancer cell lines, to investigate the effects of ETFGg. acs.orgnih.govcuny.edu In vivo studies have employed animal models, such as mouse metastasis models and type-2 diabetes models, to assess its physiological functions. acs.orgacs.org
To gain deeper mechanistic insights, future research should leverage more advanced models. This includes the development of three-dimensional (3D) cell cultures, organoids, and specific gene-knockout or transgenic animal models. These models can more accurately mimic the complex microenvironment of human tissues and allow for a more precise investigation of the molecular mechanisms underlying ETFGg's effects. For example, using animal models of specific cancers could help validate the anticancer effects observed in vitro and in silico. acs.org
Application of Omics Technologies (e.g., transcriptomics, proteomics) to Understand Cellular Responses
Omics technologies, such as transcriptomics and proteomics, are powerful tools for obtaining a comprehensive understanding of cellular responses to bioactive compounds. nih.govmdpi.com These approaches have been used to study the effects of other flavonoids and tea polyphenols, revealing changes in gene and protein expression related to metabolism, cell signaling, and detoxification. tum.denih.govcolab.wsmdpi.comresearchgate.net For example, transcriptomic analysis has shed light on how theaflavins affect the virulence of Streptococcus mutans. nih.gov
Applying these technologies to study the effects of ETFGg will be crucial for mapping the global changes in cellular processes it induces. Transcriptomic analysis can identify genes whose expression is altered by ETFGg, while proteomics can reveal changes in protein levels and post-translational modifications. tum.de This data can help to construct a detailed picture of the signaling pathways and cellular networks modulated by ETFGg, providing a more holistic understanding of its mechanism of action.
Potential for Development of Mechanistic Probes or Research Tools
Given its specific interactions with certain proteins, ETFGg has the potential to be developed into a mechanistic probe or research tool. Its ability to bind to and inhibit enzymes like MMPs and interact with signaling proteins could be exploited to study the roles of these proteins in various physiological and pathological processes. medchemexpress.comacs.org
Future research could focus on synthesizing derivatives of ETFGg that are fluorescently labeled or biotinylated. These modified molecules could be used in cellular imaging and pull-down assays to visualize the subcellular localization of ETFGg's targets and to identify new interacting proteins. This would provide invaluable tools for dissecting the complex molecular interactions of this promising phytochemical.
Q & A
Q. What enzymatic methods are optimal for synthesizing ETFGg, and how can reaction yields be quantified?
ETFGg is synthesized via laccase-catalyzed oxidation of epigallocatechin gallate (EGCg) in green tea extracts in the presence of gallic acid. Key parameters include laccase concentration (0.5–1.0 U/mL), pH 5.0–6.0, and incubation at 30°C for 2–4 hours. Quantification requires HPLC or LC-MS to monitor EGCg depletion and ETFGg formation, with yields typically calculated as a percentage of initial substrate conversion .
Q. Which analytical techniques are most reliable for characterizing ETFGg purity and structural confirmation?
High-performance liquid chromatography (HPLC) with UV detection at 280 nm separates ETFGg from other polyphenols. Structural confirmation employs NMR (¹H, ¹³C) and mass spectrometry (HRMS). For example, ETFGg exhibits a molecular ion peak at m/z 761.1 (M-H)⁻ in negative-ion mode ESI-MS .
Q. What in vitro assays are used to evaluate ETFGg’s bioactivities, such as antioxidative or enzyme inhibition effects?
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values reported at 12–15 μM).
- Pancreatic lipase inhibition : Spectrophotometric measurement of p-nitrophenol release from p-nitrophenyl palmitate (IC₅₀ ~20 μM).
- Matrix metalloprotease (MMP) inhibition : Fluorogenic substrate-based assays (e.g., MMP-1 inhibition at 10–25 μM) .
Advanced Research Questions
Q. How does ETFGg interact with molecular targets like MMPs or lipase at the structural level?
Docking simulations reveal ETFGg binds to pancreatic lipase via hydrogen bonding with Ser152 and Asp79 residues. For MMP-1, the galloyl group interacts with the catalytic Zn²⁺ ion, while the flavan-3-ol core stabilizes the hydrophobic pocket. Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) validate binding stability .
Q. What factors explain discrepancies between ETFGg’s in vitro bioactivity and in vivo efficacy?
Variability arises from differences in bioavailability, metabolism (e.g., phase II conjugation in the liver), and assay conditions (e.g., serum protein interference). Pharmacokinetic studies using LC-MS/MS in rodent plasma show a half-life of <2 hours, necessitating formulation strategies like nanoencapsulation .
Q. How do synergistic effects in laccase-treated tea extracts enhance ETFGg’s functionality compared to isolated compounds?
Laccase-treated extracts contain polymerized catechins (e.g., theaflavins) that synergistically amplify antioxidant and anti-inflammatory effects. For example, ETFGg combined with theaflavin-3-gallate reduces ROS in human gingival fibroblasts by 40% more than ETFGg alone .
Q. What methodological pitfalls lead to contradictions in reported IC₅₀ values for ETFGg across studies?
Common issues include:
Q. How can computational approaches improve the design of ETFGg derivatives with enhanced bioactivity?
Virtual screening of ETFGg analogs using QSAR models identifies substitutions at the 3-O-galloyl group that increase lipase inhibition (e.g., replacing gallic acid with caffeoyl). ADMET predictions (e.g., SwissADME) optimize pharmacokinetic profiles .
Q. What protocols ensure ETFGg stability during long-term storage in research settings?
Store lyophilized ETFGg at –80°C under argon to prevent oxidation. For aqueous solutions, add 0.1% ascorbic acid and use within 48 hours. Degradation is monitored via HPLC peak area reduction (>10% indicates instability) .
Q. How does ETFGg compare structurally and functionally to related catechins like EGCg or theaflavins?
ETFGg’s 3-O-galloyl group enhances steric hindrance, reducing susceptibility to epimerization compared to EGCg. Unlike theaflavins (e.g., theaflavin-3-gallate), ETFGg lacks a benzotropolone core, resulting in distinct redox potentials (e.g., +50 mV vs. +120 mV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
